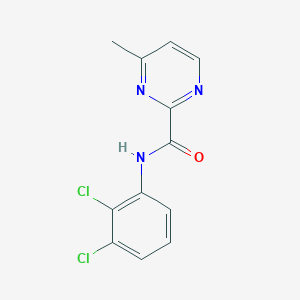

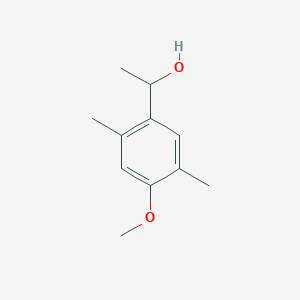

![molecular formula C15H12F2N2O4 B2783381 1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide CAS No. 400083-03-6](/img/structure/B2783381.png)

1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

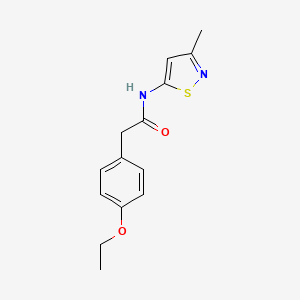

The compound is a complex organic molecule with several functional groups. It contains a benzodioxol group, which is a type of aromatic ether, and a pyridinecarboxamide group, which is a derivative of pyridine . The presence of these groups suggests that the compound may have interesting chemical properties and could potentially be used in various chemical reactions .

Molecular Structure Analysis

The molecular structure of the compound can be predicted based on its functional groups. The benzodioxol group is a type of aromatic ether, which means it likely contributes to the overall stability of the molecule. The pyridinecarboxamide group is a derivative of pyridine, which is a basic aromatic ring .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. The benzodioxol group could potentially participate in electrophilic aromatic substitution reactions, while the pyridinecarboxamide group could potentially participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the benzodioxol and pyridinecarboxamide groups could potentially affect its solubility, melting point, and boiling point .Scientific Research Applications

Fluorescence and Aggregation Enhanced Emission

Research into compounds structurally similar to 1-[(2,2-Difluoro-1,3-Benzodioxol-5-yl)methyl]-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide has revealed their luminescent properties in both DMF solutions and solid states, with nano-aggregates exhibiting enhanced emission (AEE) in aqueous-DMF solutions. These compounds display mechanochromic properties and multi-stimuli responsiveness, highlighting their potential for use in sensing, imaging, and materials science applications (Srivastava et al., 2017).

Synthetic Pathways and Derivatives

The synthesis of new tetrahydropyrimidine-2-thione derivatives and their reactions with various nucleophiles to create a range of heterocyclic compounds demonstrates the chemical versatility and the potential for generating pharmacologically active derivatives from pyridine-based precursors. This showcases the compound's relevance in medicinal chemistry and drug design (Fadda et al., 2013).

Key Intermediate in Antibiotic Synthesis

The compound has been identified as a key intermediate in the synthesis of PF-00951966, a fluoroquinolone antibiotic targeting key pathogens causing community-acquired respiratory tract infections. This underscores its importance in the development of new antibiotics to combat multidrug-resistant organisms (Lall et al., 2012).

Metal-Organic Frameworks (MOFs)

Solvothermal reactions involving partially fluorinated links similar to the core structure of the compound have led to the creation of fluorinated metal-organic frameworks (F-MOFs). These structures exhibit varying degrees of interdigitation depending on the solvent used, suggesting potential applications in gas storage, separation technologies, and catalysis (Pachfule et al., 2011).

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. The compound is structurally similar to 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid , which suggests it may have similar targets.

Mode of Action

Given its structural similarity to other compounds, it may interact with its targets in a similar manner . .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Some related compounds have shown selectivity between cancer cells and normal cells , suggesting potential anticancer activity.

Properties

IUPAC Name |

1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-N-methyl-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2N2O4/c1-18-13(20)10-3-2-6-19(14(10)21)8-9-4-5-11-12(7-9)23-15(16,17)22-11/h2-7H,8H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUOUHYVJJFEJOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CN(C1=O)CC2=CC3=C(C=C2)OC(O3)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-Butyl-4-oxoquinazolin-2-yl)sulfanylmethyl]-4-methoxybenzaldehyde](/img/structure/B2783299.png)

![2-(2-Methoxyphenyl)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2783314.png)

![5-Azaspiro[3.4]octane-7-sulfonamide;hydrochloride](/img/structure/B2783318.png)

![1-[(2-chlorophenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2783320.png)

![2-(4-chlorophenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine](/img/structure/B2783321.png)